molecular formula C7H14N2O3S B14655748 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid CAS No. 52884-87-4

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid

Cat. No.: B14655748
CAS No.: 52884-87-4
M. Wt: 206.27 g/mol
InChI Key: GOSUFYOCCGQSGB-UHFFFAOYSA-N
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Description

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid typically involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid exerts its effects involves the inhibition of specific enzymes such as aminopeptidase A. This inhibition blocks the formation of angiotensin III, a peptide involved in blood pressure regulation, thereby reducing hypertension . The compound interacts with the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner

Properties

CAS No.

52884-87-4

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1-aminoprop-2-enylideneamino)butane-1-sulfonic acid

InChI

InChI=1S/C7H14N2O3S/c1-3-6(5-13(10,11)12)9-7(8)4-2/h4,6H,2-3,5H2,1H3,(H2,8,9)(H,10,11,12)

InChI Key

GOSUFYOCCGQSGB-UHFFFAOYSA-N

Canonical SMILES

CCC(CS(=O)(=O)O)N=C(C=C)N

Origin of Product

United States

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